molecular formula C22H32Cl2N2O2 B4948524 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride

Katalognummer: B4948524
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: IMJIJLMOCLYNFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied extensively for its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical areas of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these areas, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the release of dopamine in the mesolimbic and mesocortical areas of the brain, which leads to a decrease in the rewarding effects of drugs of abuse. It also reduces the symptoms of schizophrenia and Parkinson's disease by blocking the activity of the dopamine D3 receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride. One area of research is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of research is the study of the long-term effects of blocking the dopamine D3 receptor, particularly in the context of drug addiction and Parkinson's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of these disorders is an area of interest for future research.
Conclusion:
This compound is a selective antagonist of the dopamine D3 receptor, which has been studied extensively for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the activity of the dopamine D3 receptor, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs and the study of its long-term effects.

Synthesemethoden

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride is synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenol and then with isopropanol. The final product is obtained through a salt formation reaction with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively target the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.

Eigenschaften

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-19(2)22(14-18)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJIJLMOCLYNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.